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Compound of Interest

Compound Name: TM-233

Cat. No.: B1682917

This guide provides a comprehensive analysis of the in vivo validation of MET-233i, an
investigational therapeutic, and its dual-targeting strategy for the treatment of obesity. Publicly
available information identifies this compound as MET-233i, an ultra-long-acting amylin analog
developed by Metsera. The "dual-targeting" approach refers to its intended use in combination
with a GLP-1 receptor agonist (MET-097i) to achieve synergistic effects on weight
management.

This document will compare the performance of MET-233i as a monotherapy and its potential
as part of a dual-target strategy against alternative approaches, supported by available clinical
trial data.

Mechanism of Action: A Synergistic Approach to Weight
Management

The rationale for combining an amylin analog like MET-233i with a GLP-1 receptor agonist is
rooted in their complementary physiological roles in regulating appetite and glucose
homeostasis.[1][2][3]

* Amylin Pathway: Amylin is a peptide hormone co-secreted with insulin by pancreatic (3-cells.
[3] It acts on the area postrema of the brain to induce satiety, delay gastric emptying, and
suppress postprandial glucagon secretion.[1][2] Long-acting amylin analogs like MET-233i
are designed to leverage these effects for sustained appetite control.[4][5]
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e GLP-1 Pathway: Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the
gut in response to food intake. It enhances insulin secretion, inhibits glucagon release, slows
gastric emptying, and acts on the hypothalamus to reduce appetite.

The combination of these two pathways is expected to produce additive or synergistic effects
on weight loss.[2] Preclinical models have demonstrated that combining GLP-1 and amylin
analogs can lead to greater weight loss than either agent alone.[2]
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Caption: Complementary signaling pathways of GLP-1 and Amylin for weight management.
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In Vivo Validation: MET-233i Phase 1 Clinical Trial

MET-233i has been evaluated in a Phase 1 clinical trial to assess its safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) in individuals with overweight or obesity.

[6]7]

Experimental Protocol: Phase 1 Study Design

The trial was a randomized, placebo-controlled, double-blind study consisting of multiple parts:

o Part A: Single Ascending Dose (SAD): Enrolled approximately 40 participants who received a
single subcutaneous dose of MET-233i at various dose levels (ranging from 0.15 mg to 2.4
mg) or a placebo. The primary goal was to assess safety and pharmacokinetics.

e Part B: Multiple Ascending Dose (MAD): Enrolled approximately 40 participants who
received five weekly subcutaneous doses of MET-233i at various dose levels (up to 1.2 mg)
or a placebo. This part aimed to evaluate the safety, tolerability, and effects on body weight
after multiple administrations.

o Part C: Extended Dosing: Involves participants receiving twelve weekly doses, followed by a
potential monthly dose, to further assess long-term safety and efficacy.

Inclusion Criteria: The study enrolled otherwise healthy adults with a Body Mass Index (BMI)
between 27.0 kg/m 2 and 38.0 kg/m 2. Exclusion Criteria: Included individuals with a diagnosis
of type 1 or type 2 diabetes.
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Caption: Workflow of the MET-233i Phase 1 clinical trial.

Data Presentation: MET-233i Performance

The topline results from the Phase 1 trial demonstrate the potential of MET-233i as a long-
acting amylin analog for weight loss.
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Single Ascending

Multiple Ascending

Metric Dose (SAD) - 2.4 Dose (MAD) - 1.2 Reference
mg Dose mg Dose
Mean Placebo- Mean Placebo-
Endpoint Subtracted Weight Subtracted Weight
Loss Loss
Result 5.3% by Day 8 8.4% by Day 36 [61[7]
o ] Observed half-life of
Pharmacokinetics Dose-linear PK [6]
~19 days
N Generally well- Mild, dose-dependent
Tolerability [6]
tolerated Gl adverse events
i Supports potential for
Key Observation N/A [61[7]

once-monthly dosing

Comparison with Alternative Strategies

The dual-targeting strategy of combining MET-233i with a GLP-1 agonist can be compared to

other therapeutic approaches, such as single-molecule dual-agonists and established GLP-1

monotherapies.
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Caption: Logical comparison of different obesity treatment strategies.

Alternative 1: Single-Molecule Dual Agonists (e.g.,

Amycretin)

An alternative to co-administering two separate drugs is to engineer a single molecule that can

activate both the amylin and GLP-1 receptors. Amycretin, developed by Novo Nordisk, is a

prime example of this approach.[8][9]

MET-233i (Amylin

Amycretin (GLP-

Feature 1/Amylin Dual- Reference
Monotherapy) i
Agonist)
) Amylin Receptor Co-agonist for GLP-1
Mechanism [6][8]

Agonist

and Amylin Receptors

Administration

Subcutaneous
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Oral (daily) or
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(weekly)

[6]i8]

Reported Weight Loss

8.4% after 5 weekly
doses (1.2 mg)

13.1% after 12 weeks

(oral formulation)

[6]19]

Development Stage

Phase 1 data reported

Phase 1 data reported

[6](8]

Pros

- Ultra-long half-life
(~19 days)- Potential
for flexible

combination therapy

- Convenience of a
single molecule-
Strong early efficacy

data

[eleelel

Cons

- Dual effect requires
two separate agents-
Combination therapy

trials are pending

- Higher rates of Gl
side effects reported

in early trials

[9]

Alternative 2: GLP-1 Receptor Agonist Monotherapy

High-efficacy GLP-1 receptor agonists are the current standard of care for pharmacological

weight management. The performance of MET-233i as an amylin analog monotherapy shows
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promise, with weight loss results that are competitive with leading GLP-1 medicines over a
similar short-term period.[10] The key differentiator for the dual-targeting strategy will be to
demonstrate that the combination of MET-233i and a GLP-1 agonist can surpass the efficacy of
GLP-1 monotherapy alone.

Conclusion

The in vivo data from the Phase 1 trial of MET-233i successfully validates its activity as a
potent, ultra-long-acting amylin analog, demonstrating significant weight loss as a monotherapy
with a favorable safety profile.[6] Its observed half-life of approximately 19 days supports the
potential for a convenient once-monthly dosing schedule, a significant advantage over existing
weekly therapies.[6]

The core of the therapeutic strategy lies in its intended combination with a GLP-1 receptor
agonist, a dual-targeting approach designed to leverage two distinct and complementary
pathways for weight management. While direct in vivo data for the combination is forthcoming,
the promising monotherapy results for MET-233i, when compared to both GLP-1
monotherapies and emerging dual-agonists, position this strategy as a potentially best-in-class
treatment for obesity. Future clinical trials will be critical to validating the synergistic efficacy
and safety of the combined MET-233i and MET-097i therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cyagen.com [cyagen.com]

2. Combined GLP-1 Receptor Agonist and Amylin Analogue Pharmacotherapy to Treat
Obesity Comorbid With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

3. Metsera's obesity drug MET-233i drives stock surge and competes with GLP-1 treatments
- CHOSUNBIZ [biz.chosun.com]

4. researchprofiles.ku.dk [researchprofiles.ku.dk]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://medcitynews.com/2025/06/metsera-amylin-monthly-obesity-drug-weight-loss-met-233i-glp1-mtsr/
https://www.biospace.com/press-releases/metsera-announces-positive-phase-1-data-of-first-in-class-once-monthly-amylin-candidate-met-233i
https://www.biospace.com/press-releases/metsera-announces-positive-phase-1-data-of-first-in-class-once-monthly-amylin-candidate-met-233i
https://www.benchchem.com/product/b1682917?utm_src=pdf-custom-synthesis
https://www.cyagen.com/events/obesity-care-in-vivo-models
https://pmc.ncbi.nlm.nih.gov/articles/PMC10580416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10580416/
https://biz.chosun.com/en/en-science/2025/06/11/D26LJ667CJCQVASQJGVI2ICFLE/
https://biz.chosun.com/en/en-science/2025/06/11/D26LJ667CJCQVASQJGVI2ICFLE/
https://researchprofiles.ku.dk/en/publications/long-acting-amylin-analogues-for-the-management-of-obesity/
https://www.researchgate.net/publication/358053745_Long-acting_amylin_analogues_for_the_management_of_obesity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

6. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin
Candidate MET-233i - BioSpace [biospace.com]

e 7. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin
Candidate MET-233i [drug-dev.com]

e 8. medscape.com [medscape.com]
9. fiercebiotech.com [fiercebiotech.com]
e 10. medcitynews.com [medcitynews.com]

 To cite this document: BenchChem. [Validating the Dual-Targeting Mechanism of MET-233i
In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682917#validating-the-dual-targeting-mechanism-
of-tm-233-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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